

# 5-Bromopyridine-2-carboxylic Acid: A Key Intermediate in Pharmaceutical Synthesis

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## Compound of Interest

Compound Name: 5-Bromopyridine-2-carboxylic acid

Cat. No.: B189602

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-Bromopyridine-2-carboxylic acid** is a versatile heterocyclic building block widely employed in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its unique structural features, a pyridine ring substituted with both a bromine atom and a carboxylic acid group, provide two reactive centers for a variety of chemical transformations.[2] The bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl substituents.[3] The carboxylic acid group at the 2-position serves as a handle for esterification, amide bond formation, and other derivatizations.[3] These characteristics make **5-Bromopyridine-2-carboxylic acid** a valuable intermediate in the development of novel therapeutic agents, including treatments for neurological disorders, as well as anti-inflammatory and anti-cancer agents.[1]

## Physicochemical Properties and Handling

A summary of the key physicochemical properties of **5-Bromopyridine-2-carboxylic acid** is provided in the table below.

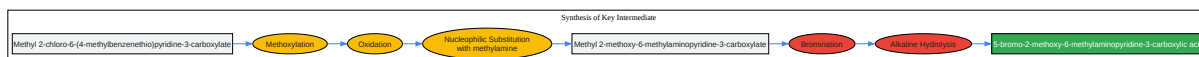
Property	Value	Reference
CAS Number	30766-11-1	[1][3]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrNO <sub>2</sub>	[1]
Molecular Weight	202.01 g/mol	[1]
Appearance	White to light yellow solid	[1]
Melting Point	173-175 °C	
Purity	≥ 99% (HPLC)	[1]
Synonyms	5-Bromo-2-picolinic acid	[1][3]
Storage	Store at 0-8 °C in a well-sealed container, away from oxidizing agents.	[1]

## Application in the Synthesis of a Dopamine D2 and Serotonin-3 (5-HT3) Receptor Antagonist

A significant application of derivatives of **5-Bromopyridine-2-carboxylic acid** is in the synthesis of potent antagonists for dopamine D2 and serotonin-3 (5-HT3) receptors. One such example is the synthesis of (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide, a compound with high affinity for both of these receptors. The synthesis involves the preparation of a key intermediate, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is then coupled with the appropriate amine.

## Synthesis of the Key Intermediate: 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid

The synthesis of this crucial intermediate involves a multi-step process, which is outlined below. While the initial starting material for this specific synthesis is not **5-Bromopyridine-2-carboxylic acid** itself, the process highlights the chemical transformations relevant to this class of compounds. The overall yield for the final two steps (bromination and hydrolysis) is reported to be 67%.



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**Caption:** Synthetic pathway for the key intermediate.

## Experimental Protocol: Synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid

The following is a representative protocol based on the described synthesis.

### Step 1: Bromination of Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate

Reagent/Solvent	Molar Ratio	Notes
Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate	1.0 eq	Starting material
Brominating agent (e.g., NBS)	1.0 - 1.2 eq	N-Bromosuccinimide is a common choice.
Solvent (e.g., CCl <sub>4</sub> , CH <sub>3</sub> CN)	-	Anhydrous conditions are recommended.
Initiator (e.g., AIBN, benzoyl peroxide)	Catalytic amount	For radical bromination.

#### Procedure:

- Dissolve methyl 2-methoxy-6-methylaminopyridine-3-carboxylate in a suitable anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

- Add the brominating agent and a catalytic amount of a radical initiator.
- Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the brominated intermediate.

#### Step 2: Alkaline Hydrolysis

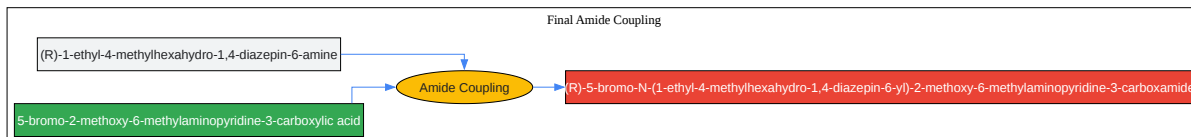
Reagent/Solvent	Concentration	Notes
Brominated intermediate	-	Product from Step 1.
Aqueous NaOH or KOH	1-2 M	Base for hydrolysis.
Solvent (e.g., Methanol, Ethanol)	-	To aid solubility.

#### Procedure:

- Dissolve the brominated intermediate in a mixture of an alcohol and aqueous sodium or potassium hydroxide.
- Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
- Cool the mixture in an ice bath and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid.

## Final Drug Synthesis via Amide Coupling

The final step in the synthesis of the target dopamine D2 and serotonin-3 (5-HT3) receptor antagonist is the formation of an amide bond between the synthesized carboxylic acid intermediate and (R)-1-ethyl-4-methylhexahydro-1,4-diazepin-6-amine.



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**Caption:** Final amide coupling reaction.

## Experimental Protocol: Amide Coupling

This is a general protocol for amide bond formation, a common and crucial reaction in pharmaceutical synthesis.

Reagent/Solvent	Molar Ratio	Notes
5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid	1.0 eq	The synthesized intermediate.
(R)-1-ethyl-4-methylhexahydro-1,4-diazepin-6-amine	1.0 - 1.2 eq	The amine coupling partner.
Coupling agent (e.g., HATU, HOBt/EDC)	1.1 - 1.5 eq	To activate the carboxylic acid.
Base (e.g., DIPEA, Et <sub>3</sub> N)	2.0 - 3.0 eq	To neutralize the acid formed.
Solvent (e.g., DMF, DCM)	-	Anhydrous conditions are essential.

#### Procedure:

- Dissolve the carboxylic acid intermediate in an anhydrous solvent (e.g., DMF or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add the coupling agent(s) and the base, and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Add the amine to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
- Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final active pharmaceutical ingredient.

## Conclusion

**5-Bromopyridine-2-carboxylic acid** and its derivatives are undeniably valuable intermediates for the pharmaceutical industry. Their utility in constructing complex molecular architectures, particularly through well-established synthetic routes like amide coupling and cross-coupling reactions, enables the development of novel drug candidates targeting a range of diseases. The protocols and data presented herein provide a foundational understanding for researchers and drug development professionals looking to leverage the synthetic potential of this important building block.

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